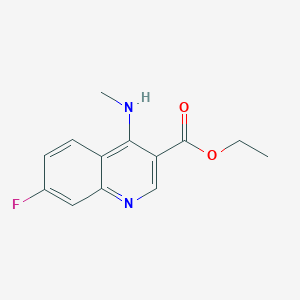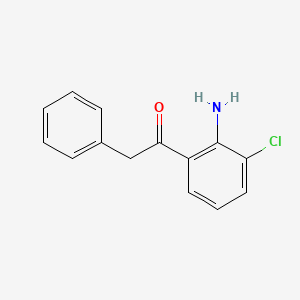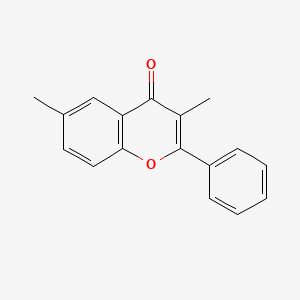![molecular formula C11H16N6O B15066459 [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol CAS No. 120330-36-1](/img/structure/B15066459.png)
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol is a compound with the molecular formula C11H16N6O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
The synthesis of (Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol typically involves the cyclization of a suitable precursor followed by the introduction of the purine moiety. One common synthetic route includes the reaction of a cyclopentyl derivative with a purine base under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and coupling reactions .
化学反応の分析
(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups of the purine moiety, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .
科学的研究の応用
(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its ability to interact with enzymes and receptors involved in cellular processes.
作用機序
The mechanism of action of (Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.
類似化合物との比較
(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol can be compared with other purine derivatives, such as:
Abacavir: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Acyclovir: An antiviral drug used to treat herpes simplex virus infections.
Guanine: A naturally occurring purine base found in DNA and RNA.
What sets (Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol apart is its unique cyclopentyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
特性
CAS番号 |
120330-36-1 |
|---|---|
分子式 |
C11H16N6O |
分子量 |
248.28 g/mol |
IUPAC名 |
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H16N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 |
InChIキー |
KYRWUVXJWUCGCC-RQJHMYQMSA-N |
異性体SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
正規SMILES |
C1CC(CC1CO)N2C=NC3=C(N=C(N=C32)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


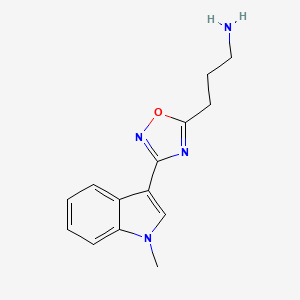

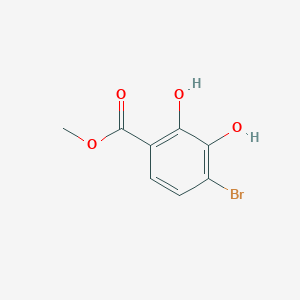

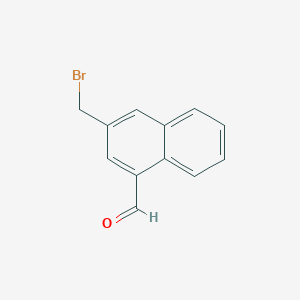
![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

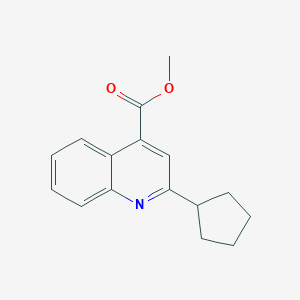
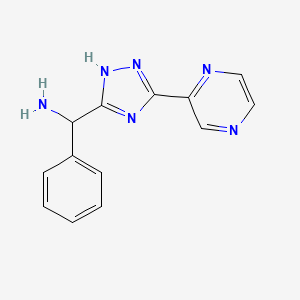
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
